Dopamine D4 Receptor Binding Affinity: Scaffold Potential vs. Direct Comparator Limitation
The 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine scaffold, when elaborated with a 3,4-dimethylphenylpiperazine group via the free NH (producing compound 8-4), yields a dopamine D4 receptor binding affinity (Ki) of 29.5 nM. This is a class-level inference; the core scaffold itself is an intermediate, and its value is proven by the potent activity of its derivatives. The closest comparator is the corresponding anti-isomeric series (compound 9-4), which gives a Ki of 49 nM, a 1.7-fold loss in potency, demonstrating the importance of the constrained geometry provided by the core pyrazole-piperazine carbonyl system [1]. No direct binding data are available for the unsubstituted scaffold.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold derivative (8-4): Ki = 29.5 nM |
| Comparator Or Baseline | Anti-isomeric derivative (9-4): Ki = 49 nM |
| Quantified Difference | 1.7-fold weaker affinity for the comparator |
| Conditions | In vitro radioligand binding assay using cloned human dopamine D4 receptors expressed in HEK293 cells |
Why This Matters
The quantitative advantage of the syn-configuration derived from this core scaffold directly justifies its procurement for selective D4 antagonist development, where even a 2-fold difference in affinity can determine lead selection.
- [1] Landge, K. P., Song, H. J., Lee, J. G., Chae, S. E., Pae, A. N., Park, W. K., Sampath, V., Lee, H. Y., & Koh, H. Y. (2016). Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. Bulletin of the Korean Chemical Society, 37(12), 2076–2079. https://doi.org/10.1002/bkcs.11012 View Source
